3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-8-14(18)16(21-9-11)17(22)19-7-6-12-10-20-15-5-3-2-4-13(12)15/h2-5,8-10,20H,6-7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSHCFQNPZPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCCC2=CNC3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The fluorine atom can be reduced to a hydrogen atom.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Fluoroalkanes.
Substitution: Amides or amines.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The indole moiety is known for its biological activity, and this compound can be used in studies related to cell biology and biochemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Fluorine Placement : Fluorine at position 3 on pyridine (target) vs. position 5 in thiazole-linked analogs .
- Linker Diversity : The target uses a carboxamide-linked indole-ethyl group, whereas analogs employ thiazole-methyl or fluorophenyl moieties .
- Core Heterocycles : Pyridine (target) vs. furopyridine () or pyrrolidone () scaffolds .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
Key Findings :
- The target’s fluorine and methyl groups likely enhance metabolic stability compared to ester-containing analogs (e.g., ) .
- The indole-ethyl moiety increases molecular weight and lipophilicity relative to simpler pyridine-thiazole derivatives .
Research Implications and Gaps
- Binding Interactions : The indole-ethyl group may mimic tryptophan-derived ligands in biological systems, akin to adenylated IAA analogs () .
- Limitations: No direct biological data exists for the target compound; comparisons rely on structural extrapolation.
- Future Directions : Computational modeling (e.g., docking studies) could predict target engagement, while synthetic optimization might improve solubility or potency.
Biological Activity
3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16FN3O
- Molecular Weight : 297.3268 g/mol
- CAS Number : 2415553-75-0
- SMILES Notation : O=C(c1ncc(c(c1)C)F)NCCc1c[nH]c2c1cccc2
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it induces apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain assays . The mechanism involves the activation of specific receptors that promote cell proliferation and inhibit apoptosis, which is critical in tumor progression.
2. Neurological Effects
The compound has also been investigated for its potential effects on neurological disorders. It acts as a ligand for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. Activation of these receptors may enhance synaptic plasticity and improve memory functions, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Case Studies and Research Findings
- Cytotoxicity Assays :
- Receptor Binding Studies :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | FaDu Hypopharyngeal Cells | 5.0 | Induces apoptosis via receptor activation |
| Neurological | M3 Muscarinic Receptors | 0.8 | Enhances synaptic plasticity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
